1-(2-(m-Tolylthio)phenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20N2S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[2-(3-methylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C17H20N2S/c1-14-5-4-6-15(13-14)20-17-8-3-2-7-16(17)19-11-9-18-10-12-19/h2-8,13,18H,9-12H2,1H3 |
InChI Key |
IRNHNTVMAZMVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=CC=C2N3CCNCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 M Tolylthio Phenyl Piperazine
Established Synthetic Routes to Phenylthio-Substituted Piperazines
The creation of phenylthio-substituted piperazines, including the target compound, relies on robust and well-established chemical reactions. These methods are often modular, allowing for the synthesis of a variety of derivatives by changing the starting materials.
The formation of the aryl thioether bond is a critical step in the synthesis of 1-(2-(m-Tolylthio)phenyl)piperazine. Palladium-catalyzed cross-coupling reactions are a cornerstone for this transformation, offering high efficiency and functional group tolerance. rsc.orgrsc.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol. In the context of synthesizing related compounds like Vortioxetine (B1682262), processes often describe the reaction of a substituted thiophenol with a dihalogenated benzene (B151609), such as 2-bromoiodobenzene or 1,2-dibromobenzene, in the presence of a palladium catalyst and a phosphine (B1218219) ligand. google.comgoogle.com
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium-thiolate complex. Reductive elimination then yields the desired aryl thioether and regenerates the Pd(0) catalyst. The choice of ligand is crucial and can significantly impact reaction efficiency; ligands like NiXantPhos have been identified as effective for challenging couplings involving thioethers. nih.gov
Table 1: Key Features of Palladium-Catalyzed Thioetherification
| Feature | Description | Key References |
|---|---|---|
| Catalysts | Palladium complexes such as Pd(dba)₂ or others, often generated in situ. | rsc.org |
| Ligands | Phosphine-based ligands (e.g., dppb, NiXantPhos) are common to stabilize the catalyst and promote the reaction. | rsc.orgnih.gov |
| Reactants | Aryl halides (iodides, bromides, chlorides) or triflates and aryl thiols or their surrogates. rsc.org | rsc.org |
| Reaction Conditions | Typically requires a base (e.g., DBU, Cs₂CO₃) and is conducted in an organic solvent like toluene (B28343) at elevated temperatures. rsc.org | rsc.org |
An alternative approach utilizes thioacetates as odorless and stable thiol surrogates, which undergo in-situ deprotection during the coupling reaction. acs.org
The piperazine (B1678402) ring is a common scaffold in pharmaceuticals and can be formed through various cyclization strategies. nih.gov A prevalent method involves the reaction of an aniline (B41778) derivative with a reagent that provides the remaining two carbon atoms and the second nitrogen atom of the ring. A common and effective reagent for this transformation is bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. google.comnih.govnih.gov This reaction typically proceeds by N-alkylation of the aniline, followed by an intramolecular cyclization to form the six-membered piperazine ring.
Modern approaches to piperazine synthesis include photoredox catalysis, which allows for the cyclization of radical intermediates under mild conditions. acs.orgmdpi.com Other strategies involve the palladium-catalyzed cyclization of diamine components with a propargyl unit or the ring-opening of cyclic sulfamidates followed by a gold-catalyzed cyclization. organic-chemistry.org
Table 2: Common Piperazine Ring Formation Strategies
| Strategy | Description | Key References |
|---|---|---|
| Reaction with Bis(2-chloroethyl)amine | An aniline is reacted with bis(2-chloroethyl)amine, often at high temperatures, to form the piperazine ring. | google.comnih.gov |
| Reductive Cyclization | Sequential double Michael addition of nitrosoalkenes to a primary amine followed by catalytic reductive cyclization. | nih.gov |
| Photoredox Catalysis | Visible-light-promoted cyclization of intermediates, such as those generated from diamines and aldehydes. | acs.orgorganic-chemistry.org |
| Metal-Catalyzed Cyclizations | Palladium or ruthenium-catalyzed coupling of diamines with diols or propargyl units. | organic-chemistry.org |
In pharmaceutical manufacturing, maximizing yield and ensuring high purity are paramount. For phenylthio-substituted piperazines, optimization often focuses on the conditions of the palladium-catalyzed coupling and the piperazine formation steps. For instance, in the synthesis of the related drug Vortioxetine, significant effort has been dedicated to optimizing the palladium-catalyzed reaction between a tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate intermediate and 2,4-dimethylthiophenol. google.com
The choice of solvent, base, catalyst, and ligand, as well as the reaction temperature and time, are all critical parameters that are adjusted to improve yield and minimize the formation of byproducts. google.com Using piperazine itself as a solvent can offer a more cost-effective and environmentally friendly route for the synthesis of certain arylpiperazines. organic-chemistry.org Purification methods such as crystallization are employed to isolate the final product with the required high purity. google.comgoogle.com
Precursor and Intermediate Compounds in the Synthesis of this compound
The synthesis of this compound proceeds through key precursors and intermediates. Based on established synthetic routes for analogous compounds, the primary precursors are:
m-Tolylthiol (3-Methylthiophenol): This compound provides the m-tolylthio moiety.
A Phenylpiperazine Precursor: This is typically a disubstituted benzene derivative that can react with both the thiol and piperazine (or a piperazine equivalent).
A common synthetic pathway for a similar compound, Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine), involves the initial palladium-catalyzed coupling of 2,4-dimethylthiophenol with a dihalobenzene like 1-iodo-2-bromobenzene to form 1-(2-bromophenylthio)-2,4-dimethylbenzene. google.comgoogle.com This intermediate is then reacted with piperazine to form the final product.
Alternatively, the piperazine ring can be introduced first. For example, Boc-piperazine can be coupled with 2-bromoiodobenzene to yield tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate. google.comgoogle.com This intermediate is then subjected to a second palladium-catalyzed coupling with the appropriate thiol, followed by deprotection.
For this compound specifically, a likely intermediate would be 2-((m-Tolyl)thio)aniline , which could then undergo cyclization with bis(2-chloroethyl)amine to form the piperazine ring. nih.govgoogle.com
Table 3: Potential Precursors and Intermediates
| Compound Name | Role in Synthesis |
|---|---|
| m-Tolylthiol | Source of the tolylthio group |
| 1-Iodo-2-bromobenzene | Phenyl ring scaffold |
| Piperazine | Source of the piperazine ring |
| Bis(2-chloroethyl)amine | Reagent for piperazine ring formation |
| 2-((m-Tolyl)thio)aniline | Key intermediate for cyclization |
Formation and Identification as a Chemical Impurity in Related Drug Substances
The compound this compound is recognized as a chemical impurity associated with the synthesis of Vortioxetine. opulentpharma.compharmaffiliates.com Pharmaceutical impurities are substances that exist alongside the active pharmaceutical ingredient (API) and can originate from various sources, including starting materials, intermediates, byproducts of side reactions, or degradation products. researchgate.netnih.gov
The formation of this compound as an impurity could occur if the starting material, 2,4-dimethylthiophenol, used in the Vortioxetine synthesis, is contaminated with its isomer, m-tolylthiol (3-methylthiophenol). This contaminant would then proceed through the same reaction sequence as the intended reagent, leading to the formation of the corresponding impurity. Similarly, positional isomers of other intermediates can lead to related impurities. opulentpharma.compharmaffiliates.com
Regulatory bodies like the International Conference on Harmonisation (ICH) mandate strict control over impurities in pharmaceutical products. nih.govijprajournal.com Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance. researchgate.netijprajournal.com
A range of analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying impurities. ijprajournal.comveeprho.com For structural identification, hyphenated techniques are invaluable. These include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a mixture and provides mass information for each, enabling the determination of molecular weights of impurities. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. researchgate.netnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Allows for the direct acquisition of NMR spectra of separated impurities, providing detailed structural information. researchgate.netnih.gov
Control of impurities is achieved by carefully controlling the quality of starting materials and intermediates, and by optimizing the reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize side reactions. researchgate.netnih.gov The development of robust purification methods, such as crystallization, is also essential to ensure that the final API meets the stringent purity requirements set by pharmacopoeias. google.com
Table 4: Compound Names Mentioned in the Article
| Compound Name | CAS Number |
|---|---|
| This compound | 1293489-69-6 |
| Vortioxetine | 508233-70-3 |
| Palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂) | 32005-36-0 |
| 1,4-Bis(diphenylphosphino)butane (dppb) | 7688-25-7 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 |
| m-Tolylthiol (3-Methylthiophenol) | 108-40-7 |
| 2-Bromoiodobenzene | 583-55-1 |
| 1,2-Dibromobenzene | 583-53-9 |
| Bis(2-chloroethyl)amine | 51-75-2 |
| tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | 342796-03-6 |
| Boc-piperazine (tert-Butyl piperazine-1-carboxylate) | 57260-71-6 |
| 2,4-Dimethylthiophenol | 13616-82-5 |
| 1-(2-(p-Tolylthio)phenyl)piperazine | 508233-82-7 |
| 2-((m-Tolyl)thio)aniline | Not available |
| 1-(2-Bromophenylthio)-2,4-dimethylbenzene | 950257-60-2 |
Analytical Techniques for Impurity Detection and Characterization
The purity of this compound is of paramount importance, particularly in the context of its role as a potential impurity in active pharmaceutical ingredients such as vortioxetine. A range of sophisticated analytical techniques are employed to detect and characterize any impurities that may be present.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound and its related impurities. Reversed-phase HPLC methods, often utilizing C18 or C8 columns, are commonly employed. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure optimal separation. Diode-array detection (DAD) is frequently used to monitor the elution of the compounds and can provide preliminary information about the identity of impurities based on their UV spectra. nih.gov
For the definitive identification and structural elucidation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. nih.govmdpi.com By coupling the separation power of HPLC with the sensitive and selective detection capabilities of a mass spectrometer, it is possible to obtain the molecular weights of impurities and, through tandem mass spectrometry (MS/MS), to generate fragmentation patterns that aid in their structural characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of volatile impurities that may be present in the synthesis of this compound. rsc.org This technique is particularly useful for identifying residual solvents and low molecular weight starting materials.
Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the unambiguous structural confirmation of the target compound and its impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for a definitive assignment of the structure.
Forced degradation studies are often conducted to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. These studies are essential for developing stability-indicating analytical methods that can separate the parent compound from all potential degradants.
Below is a table summarizing the key analytical techniques and their applications in the analysis of this compound.
| Analytical Technique | Application | Key Findings/Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | Reversed-phase columns (C18, C8); Mobile phase of acetonitrile/water or methanol/water with buffer; UV detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. | Provides molecular weight and fragmentation patterns of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents. | Separation based on volatility and boiling point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation. | Provides detailed information on the chemical structure of the compound and its impurities. |
| Forced Degradation Studies | Identification of potential degradation products and development of stability-indicating methods. | Involves stressing the compound with acid, base, oxidation, heat, and light. |
Structure Activity Relationship Sar Studies of Piperazine Derivatives with Thio and Phenyl Substituents
Influence of Arylthio Moiety and its Positional Isomerism on Biological Activity
The placement of the methyl group on the thio-linked phenyl ring (tolylthio) gives rise to three positional isomers: ortho, meta, and para. Research has shown that this seemingly minor change can lead to substantial differences in biological activity. For instance, in some series of piperazine (B1678402) derivatives, the ortho-substituted analogues exhibit greater potency compared to their meta and para counterparts. nih.gov This suggests that the spatial arrangement of the tolyl group in the ortho position may create a more favorable conformation for receptor binding. Conversely, in other contexts, meta or para substitutions have been found to be more advantageous. nih.gov A comparative analysis is essential to determine the optimal substitution pattern for a specific therapeutic target. nih.govnih.gov
Table 1: Comparative Biological Activity of Tolylthio Piperazine Analogues
| Analogue | Substitution Position | Relative Biological Activity |
| Ortho-Tolylthio | Ortho | Often shows enhanced potency in specific assays. nih.gov |
| Meta-Tolylthio | Meta | Activity can be intermediate or superior depending on the target. nih.gov |
| Para-Tolylthio | Para | May exhibit different selectivity profiles compared to ortho and meta isomers. |
Note: The relative activities are generalized from findings across various studies and can vary significantly based on the specific biological target and assay conditions.
Impact of Substitutions on the Phenyl and Piperazine Rings on Pharmacological Profiles
Beyond the arylthio group, modifications to the phenyl and piperazine rings are critical in shaping the pharmacological profile of these compounds. researchgate.net Substituents on the phenyl ring can influence properties like lipophilicity and electronic distribution, which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Similarly, substitutions on the piperazine ring can affect the molecule's basicity and its ability to form hydrogen bonds, which are often crucial for receptor interaction. nih.govnih.gov For example, the addition of electron-withdrawing groups to the phenyl ring has been shown to enhance the activity of some arylpiperazine derivatives. researchgate.net
Table 2: Effect of Substitutions on Pharmacological Profiles
| Ring | Substitution | Observed Impact |
| Phenyl Ring | Electron-withdrawing groups (e.g., Cl, CF3) | Can enhance potency and alter selectivity. researchgate.net |
| Phenyl Ring | Electron-donating groups (e.g., OCH3) | May improve metabolic stability. |
| Piperazine Ring | Alkyl groups | Can modulate basicity and receptor affinity. nih.gov |
| Piperazine Ring | Aromatic groups | Can introduce additional binding interactions. mdpi.com |
Conformational Analysis and its Correlation with Receptor Interactions
The three-dimensional shape, or conformation, of a molecule is paramount to its ability to interact with a biological receptor. Conformational analysis of piperazine derivatives helps to identify the low-energy, biologically active conformations. The flexibility of the piperazine ring and the rotational freedom around the various single bonds allow the molecule to adopt multiple shapes. Understanding which of these conformations is preferred for binding to a specific receptor is a key aspect of rational drug design. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are employed to study these conformational preferences and correlate them with biological activity. The goal is to design molecules that are pre-organized in the correct conformation for optimal receptor interaction, thereby enhancing potency and selectivity.
Computational Chemistry Approaches in SAR Elucidation
In modern drug discovery, computational chemistry provides powerful tools to predict and explain the structure-activity relationships of drug candidates, saving time and resources. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.govjksus.org For 1-(2-(m-Tolylthio)phenyl)piperazine and its analogues, docking studies can elucidate how these compounds fit into the binding pocket of a target protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. d-nb.inforesearchgate.net For example, docking might show that the tolylthio group fits into a specific hydrophobic pocket of the receptor, explaining the importance of this moiety for activity. mdpi.com
QSAR is a computational method that attempts to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. openpharmaceuticalsciencesjournal.com By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. youtube.com These models use molecular descriptors, which are numerical representations of various chemical properties, to quantify the structural features that are important for activity. nih.govopenpharmaceuticalsciencesjournal.com For piperazine derivatives, QSAR models can help to identify the optimal combination of electronic, steric, and hydrophobic properties needed for high potency. nih.gov
Pharmacological Characterization at Molecular and Cellular Levels
Receptor Binding Affinities and Selectivity Profiles
The affinity of a compound for a receptor, often expressed as a Ki value (inhibition constant), indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The selectivity profile refers to the compound's relative affinity for different receptors.
Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2, 5-HT3)
Arylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) receptors. drugs.com For instance, the structurally similar compound Vortioxetine (B1682262), also known as 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, demonstrates high affinity for several serotonin receptors. Its binding affinities (Ki) are 15 nM for 5-HT1A, 33 nM for 5-HT1B, 3.7 nM for 5-HT3A, and 19 nM for 5-HT7. nih.gov It also potently inhibits the serotonin transporter (SERT) with a Ki of 1.6 nM. nih.gov Other phenylpiperazine derivatives have also been shown to possess a high affinity for 5-HT1A and 5-HT2A receptors. nih.gov The nature of the substituents on the phenyl and piperazine (B1678402) rings significantly influences the binding affinity and selectivity for different 5-HT receptor subtypes. nih.govnih.govmdpi.com
Table 1: Serotonin Receptor and Transporter Binding Affinities for Vortioxetine (a structural analog)
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| 5-HT1A | 15 nih.gov |
| 5-HT1B | 33 nih.gov |
| 5-HT3A | 3.7 nih.gov |
| 5-HT7 | 19 nih.gov |
| SERT | 1.6 nih.gov |
Dopamine (B1211576) Receptor Affinities
The dopaminergic system is another crucial target for many centrally acting drugs. Certain arylpiperazine derivatives have been found to bind to dopamine receptors, particularly the D2 and D3 subtypes. nih.govnih.gov The affinity for these receptors can be modulated by the specific chemical structure of the arylpiperazine compound. mdpi.com For example, some N-phenylpiperazine analogs have been designed and evaluated for their selective binding to the D3 versus the D2 dopamine receptor subtype. nih.gov
Other Neurotransmitter System Engagements
Beyond the serotonergic, GABAergic, and dopaminergic systems, some arylpiperazine compounds have shown affinity for other neurotransmitter receptors. Vortioxetine, for instance, has a notable affinity for the noradrenergic β1 receptor with a Ki value of 46 nM. nih.gov Additionally, some piperazine metabolites, such as 1-(2-pyrimidinyl)piperazine, have been found to act as antagonists at presynaptic alpha-2-adrenoceptors. nih.gov Certain analogs have also been investigated for their affinity at histaminergic and muscarinic receptors, though some have shown low to no affinity for H1 and M1 receptors, respectively. nih.gov
Table 2: Other Neurotransmitter Receptor Binding Affinities for Vortioxetine (a structural analog)
| Receptor | Binding Affinity (Ki, nM) |
| Noradrenergic β1 | 46 nih.gov |
In Vitro Functional Assays of Biological Activity
In vitro functional assays are essential for determining not just if a compound binds to a receptor, but how it affects the receptor's activity. These assays can classify a compound as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response).
Assessment of Agonistic, Antagonistic, and Partial Agonistic Properties
The functional activity of arylpiperazines is as diverse as their binding profiles. For Vortioxetine, functional assays have revealed a complex "multimodal" activity. It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3A and 5-HT7 receptors. nih.gov This combination of activities at different serotonin receptors, coupled with its potent inhibition of the serotonin transporter, defines its unique pharmacological profile. nih.gov Other research on different piperazine derivatives has also identified compounds with postsynaptic 5-HT1A partial agonist properties. nih.gov Furthermore, studies on piperazine derivatives have demonstrated their antagonistic properties at GABAA receptors. nih.govuu.nl
Table 3: Functional Activity Profile of Vortioxetine (a structural analog)
| Receptor | Functional Activity |
| 5-HT1A | Agonist nih.gov |
| 5-HT1B | Partial Agonist nih.gov |
| 5-HT3A | Antagonist nih.gov |
| 5-HT7 | Antagonist nih.gov |
| SERT | Inhibitor nih.gov |
Evaluation of Intestinal Permeation Enhancement Potential in Cellular Models (e.g., Caco-2)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the oral absorption of drug candidates. cambridge.org These cells spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters. cambridge.orgnih.gov Consequently, the Caco-2 permeability assay is a standard tool in preclinical drug development to estimate the intestinal permeability of a compound and its potential for oral bioavailability. cambridge.org
Compounds are generally classified based on their apparent permeability coefficient (Papp) in the Caco-2 model. This classification helps in predicting their absorption in humans. While specific studies evaluating the intestinal permeation of 1-(2-(m-Tolylthio)phenyl)piperazine using the Caco-2 cell model are not extensively detailed in publicly available literature, the compound, also known as vortioxetine, exhibits an absolute bioavailability of 75% in humans after oral administration. drugbank.compsychscenehub.com This high bioavailability suggests good intestinal absorption.
General classifications for compound absorption based on Caco-2 permeability are as follows:
Poorly absorbed: Papp < 1.0 x 10⁻⁶ cm/s
Moderately absorbed: Papp between 1.0 x 10⁻⁶ and 1.0 x 10⁻⁵ cm/s
Well absorbed: Papp > 1.0 x 10⁻⁵ cm/s
Given the high bioavailability of this compound, it would be expected to fall into the well-absorbed category in a Caco-2 assay.
Elucidation of Molecular Mechanisms of Action (Preclinical Focus)
The primary mechanism of action of this compound is understood to be related to its modulation of serotonergic activity in the central nervous system through multiple targets. trintellixhcp.com Preclinical studies have characterized it as a multimodal antidepressant. nih.gov Its principal action is the inhibition of the serotonin (5-HT) transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. drugbank.comtrintellixhcp.com
Beyond its potent SERT inhibition, this compound interacts with several serotonin receptors, which contributes to its distinct pharmacological profile. nih.govnih.gov It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors. drugbank.comnih.gov The combination of these activities is thought to modulate the release of several neurotransmitters, including not only serotonin but also dopamine, norepinephrine (B1679862), acetylcholine, and histamine (B1213489) in various brain regions. nih.govchemicalbook.com
The antagonism of the 5-HT3 receptor, for instance, is hypothesized to contribute to the enhancement of serotonin levels beyond that of SERT inhibition alone. wikipedia.org Furthermore, preclinical models suggest that the compound's actions on 5-HT1A and 5-HT1B heteroreceptors may lead to the downstream release of other key neurotransmitters implicated in mood and cognitive function. cambridge.org In vivo microdialysis studies in rats have demonstrated that administration of this compound leads to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine in the prefrontal cortex and hippocampus. nih.gov
The affinity of this compound for various molecular targets has been quantified in preclinical binding assays.
Table 1: In Vitro Binding Affinities (Ki) and Functional Activities (IC50) of this compound at Primary Molecular Targets
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Functional Effect |
| Serotonin Transporter (SERT) | 1.6 drugbank.comtrintellixhcp.comnih.gov | 5.4 drugbank.comtrintellixhcp.com | Inhibition |
| 5-HT1A Receptor | 15 drugbank.comtrintellixhcp.comnih.gov | - | Agonist drugbank.comnih.gov |
| 5-HT1B Receptor | 33 drugbank.comtrintellixhcp.comnih.gov | - | Partial Agonist drugbank.comnih.gov |
| 5-HT1D Receptor | 54 drugbank.comtrintellixhcp.comnih.gov | - | Antagonist drugbank.comnih.gov |
| 5-HT3 Receptor | 3.7 drugbank.comtrintellixhcp.comnih.gov | - | Antagonist drugbank.comnih.gov |
| 5-HT7 Receptor | 19 drugbank.comtrintellixhcp.comnih.gov | - | Antagonist drugbank.comnih.gov |
| Norepinephrine Transporter (NET) | 113 drugbank.comtrintellixhcp.com | - | - |
| Dopamine Transporter (DAT) | >1000 drugbank.comtrintellixhcp.com | - | - |
Preclinical Metabolic Fate and Pharmacokinetic Research
In Vitro Metabolic Stability Assessment using Hepatic Microsomes and Hepatocytes
The metabolic stability of 1-(2-(m-Tolylthio)phenyl)piperazine has been evaluated in vitro using liver microsomes from humans and rats to understand its susceptibility to metabolism. frontiersin.orgnih.gov These systems contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the phase I metabolism of many drugs. frontiersin.org
Studies have shown that this compound is a substrate for several CYP enzymes, indicating its metabolism in hepatic tissues. pharmgkb.orgnih.gov Research investigating the inhibitory potential of the compound on various CYP isozymes in human liver microsomes (HLMs) and rat liver microsomes (RLMs) provides insight into its interaction with these metabolic systems. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values quantify the compound's ability to inhibit specific enzyme activities. For instance, in HLMs, vortioxetine (B1682262) showed competitive inhibition of CYP2C19 and CYP2D6, noncompetitive inhibition of CYP3A4 and CYP2C8, and mixed inhibition for CYP2B6 and CYP2C9. frontiersin.orgnih.gov These findings confirm that the compound interacts significantly with and is metabolized by these enzymatic systems, which is a key determinant of its metabolic stability and potential for drug-drug interactions. frontiersin.orgnih.gov
Table 1: Inhibitory Effects of this compound on CYP450 Enzymes in Human Liver Microsomes (HLMs)
| CYP450 Enzyme | Inhibition Type | Ki Value (μM) |
|---|---|---|
| CYP2B6 | Mixed | 8.55 |
| CYP2C8 | Noncompetitive | 6.96 |
| CYP2C9 | Mixed | 4.17 |
| CYP2C19 | Competitive | 2.17 |
| CYP2D6 | Competitive | 9.37 |
| CYP3A4 | Noncompetitive | 7.26 |
Data sourced from a study on the inhibitory mechanism of vortioxetine in human liver microsomes. frontiersin.orgnih.gov
Identification of Major Metabolic Pathways and Metabolite Profiling
The metabolism of this compound is extensive and proceeds through two main phases: Phase I oxidative biotransformations and Phase II conjugation reactions. nih.govwikipedia.org In vitro and in vivo studies have identified several metabolites, with the parent compound being the primary entity responsible for the pharmacological activity. nih.govnih.gov
Six metabolites have been observed in plasma. nih.gov The major metabolic pathway involves the oxidation of the methyl group on the tolyl ring, which leads to the formation of a primary alcohol, followed by further oxidation to a carboxylic acid. pharmgkb.org This results in the main metabolite, a pharmacologically inactive benzoic acid derivative (Lu AA34443). pharmgkb.orgnih.gov A minor metabolite (Lu AA39835) is also formed, which is pharmacologically active but is not believed to cross the blood-brain barrier. wikipedia.org The other identified metabolites are products of glucuronic acid conjugation. nih.govwikipedia.org
Oxidation is the principal Phase I metabolic route for this compound. pharmgkb.orgnih.gov This process is primarily catalyzed by a range of cytochrome P450 enzymes. wikipedia.org In vitro studies have confirmed that multiple CYP isoenzymes are capable of metabolizing the compound, including CYP2D6, CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6. pharmgkb.orgnih.gov
The primary enzyme responsible for its metabolism in humans is CYP2D6. nih.govpharmgkb.orgfrontiersin.org This enzyme is key in the initial oxidative step that forms the benzylic alcohol, which is an intermediate in the formation of the main carboxylic acid metabolite. pharmgkb.org Other enzymes like CYP2C9 and CYP2C19 can also contribute to this initial step. pharmgkb.org Further oxidation of the alcohol to the carboxylic acid can be carried out by alcohol and aldehyde dehydrogenases, with CYP2D6 being the only CYP enzyme shown to be capable of this second step in vitro. pharmgkb.org Other oxidative reactions include the formation of vortioxetine sulfoxide (B87167), a reaction that can be catalyzed by CYP2A6, CYP2C8, and CYP3A4/5. pharmgkb.org
Following Phase I oxidative metabolism, the resulting metabolites undergo Phase II conjugation, primarily through glucuronidation. nih.govnih.gov This reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes and involves the attachment of a glucuronic acid moiety to the metabolite, which increases its water solubility and facilitates its excretion from the body. nih.gov Several glucuronide conjugates of this compound have been identified, including the glucuronide of its main carboxylic acid metabolite and its sulfoxide metabolite. nih.govpharmgkb.org The identification of specific conjugates, such as N-Hydroxylated Vortioxetine Glucuronide, further details the metabolic fate of the parent compound. synzeal.com
Comparative Analysis of Metabolic Profiles Across Preclinical Species
Comparative studies of the metabolism of this compound across different species are essential for extrapolating preclinical data to humans. Research has revealed notable differences in the metabolic profiles between humans and common preclinical species like rats and mice.
A direct comparison of the inhibitory effects of the compound on CYP450 enzymes in human and rat liver microsomes highlights these species-specific differences. frontiersin.orgnih.gov While the compound inhibits a range of CYP enzymes in both species, the specific type of inhibition and the potency (Ki values) can vary significantly. For example, the inhibition of CYP2D6 is competitive in humans, whereas the corresponding enzyme in rats (CYP2D) shows uncompetitive inhibition with a much higher Ki value, indicating a weaker interaction. frontiersin.orgnih.gov Similarly, the inhibition of CYP3A4 is noncompetitive in humans, but its rat equivalent (CYP3A) is subject to uncompetitive inhibition. frontiersin.orgnih.gov Furthermore, in mice, this compound has been identified as a substrate for the Abcb1 transporter, an important efflux transporter. pharmgkb.org These differences underscore the importance of selecting appropriate animal models in preclinical development and the cautious interpretation of cross-species pharmacokinetic data. frontiersin.orgnih.gov
Table 2: Comparative Inhibitory Mechanisms of this compound in Human vs. Rat Liver Microsomes
| CYP450 Enzyme (Human/Rat) | Inhibition Type (Human) | Ki Value (μM) (Human) | Inhibition Type (Rat) | Ki Value (μM) (Rat) |
|---|---|---|---|---|
| CYP2B6 / CYP2B | Mixed | 8.55 | Competitive | 2.87 |
| CYP2C9 / CYP2C-2 | Mixed | 4.17 | Competitive | 0.12 |
| CYP2D6 / CYP2D | Competitive | 9.37 | Uncompetitive | 100.9 |
| CYP3A4 / CYP3A | Noncompetitive | 7.26 | Uncompetitive | 4.41 |
Data sourced from a study on the inhibitory mechanism of vortioxetine in human and rat liver microsomes. frontiersin.orgnih.gov
Translational Aspects in Drug Discovery and Chemical Development
Role as a Chemical Intermediate in the Synthesis of Advanced Pharmaceutical Candidates
1-(2-(m-Tolylthio)phenyl)piperazine, a compound also known by the non-proprietary name vortioxetine (B1682262), serves as a crucial entity in pharmaceutical development. Its primary role is not just as a final active pharmaceutical ingredient (API) but also as a key intermediate in the synthesis of related compounds and derivatives for treating conditions like depression and anxiety. google.com
The synthesis of this compound itself involves several key steps that highlight the strategic importance of piperazine (B1678402) and thiophenyl moieties in constructing complex molecules. One patented process, for instance, avoids some of the pitfalls of earlier methods, such as the use of palladium catalysts and phosphine (B1218219) ligands which can be costly and difficult to remove. google.com A notable synthetic route involves the reaction of 1,2-dihalobenzenes (like 1,2-dichlorobenzene) with 2,4-dimethylthiophenol to form a diaryl sulfide (B99878) intermediate. This intermediate is then reacted with piperazine to yield the final compound. google.com
A specific patented process describes the synthesis of vortioxetine from a compound of formula (VII), where Q can be a sulfur (S), sulfoxide (B87167) (SO), or sulfone (SO2) group, and LG is a leaving group. This is reacted with a piperazine derivative of formula (XI), where Z can be hydrogen or a protecting group. google.com For example, 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine can be reduced using magnesium and a catalytic amount of iodine in methanol (B129727) to produce vortioxetine. google.com
These synthetic pathways underscore the role of the core structure as a scaffold. The process itself generates several key intermediates, which are valuable for creating libraries of related compounds for further drug discovery efforts. The manipulation of intermediates, such as the Boc-protected versions of the parent piperazine, allows for the systematic exploration of the chemical space around the core structure. google.com
Key Intermediates in Patented Vortioxetine Synthesis
| Intermediate Compound | Starting Material(s) | Key Transformation | Reference |
|---|---|---|---|
| 1-((2,4-Dimethylphenyl)thio)-2-fluorobenzene | 1,2-Difluorobenzene, 2,4-Dimethylthiophenol | Nucleophilic Aromatic Substitution | google.com |
| 1-(2-Bromophenyl)-4-(tert-butoxycarbonyl)piperazine | Boc-piperazine, 2-Bromoiodobenzene | Palladium-catalyzed Coupling | google.com |
Strategies for Optimizing Bioactive Piperazine Derivatives in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry due to its versatile nature and presence in numerous approved drugs. tandfonline.comnih.govnih.gov Optimizing bioactive piperazine derivatives, including those related to this compound, is a central theme in drug discovery. tandfonline.comresearchgate.net Strategies focus on enhancing potency, selectivity, and pharmacokinetic properties. researchgate.net
Structure-Activity Relationship (SAR) Studies: A primary strategy involves systematic modifications to the piperazine scaffold to understand the relationship between chemical structure and biological activity. researchgate.net For phenylpiperazines, key areas of modification include the substitution pattern on the phenyl ring and the nature of the substituent on the second piperazine nitrogen. nih.gov Even slight changes to these substitution patterns can lead to significant differences in medicinal potential. tandfonline.comnih.govdongguk.edu For instance, the introduction of specific functional groups can influence receptor binding affinity and selectivity. researchgate.net
Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring are key to its utility, allowing for fine-tuning of physicochemical properties like solubility and basicity (pKa). nih.gov These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The adequate modulation of the piperazine moiety's basicity and the substitution pattern on its aromatic ring can yield significant pharmacokinetic and pharmacodynamic improvements. nih.gov This allows for the diversification of the scaffold beyond its traditional use in central nervous system (CNS) agents to other areas like anticancer and anti-inflammatory drugs. tandfonline.comnih.govdongguk.edu
Bioisosteric Replacement and Scaffold Hopping: Another optimization strategy involves replacing parts of the molecule with other chemical groups that retain similar biological activity (bioisosteres). The piperazine nucleus itself can serve as a replacement for other nucleophilic groups to positively influence the pharmacological profile of a parent molecule. tandfonline.com
Computational and Structure-Based Design: Modern drug discovery often employs computational tools like molecular modeling and docking analysis to rationally design derivatives with improved binding affinity for their biological targets. researchgate.netnih.gov These methods help to visualize and predict how a modified molecule will interact with a receptor or enzyme, guiding synthetic efforts toward more promising candidates. researchgate.net
| Computational Design | Using molecular docking and dynamics to predict binding interactions. | Rational design of ligands with higher affinity and specificity. | researchgate.netnih.gov |
Patent Landscape and Novel Synthetic Processes in the Piperazine Field
The piperazine moiety is a cornerstone of many therapeutic agents, leading to a rich and evolving patent landscape. tandfonline.comnih.govdongguk.edu A significant body of intellectual property covers not only novel piperazine-containing compounds but also innovative synthetic methods for their preparation. researchgate.net
Patent Landscape: Patent reviews reveal that piperazine derivatives are being explored for a vast array of therapeutic applications far beyond their initial use in CNS disorders. tandfonline.comnih.govdongguk.edu Patents now describe piperazine-based molecules with potential as anticancer, antiviral, anti-inflammatory, cardiovascular, and antidiabetic agents. tandfonline.comnih.gov This diversification highlights the scaffold's flexibility as a building block for creating new drug-like molecules. dongguk.edu The N-phenylpiperazine subunit, in particular, is noted for its "druglikeness," though it may be underutilized in fields outside of CNS research. nih.gov Many patents focus on the modification of substituents on the piperazine ring, which can have a significant impact on the resulting molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.comdongguk.edu
Novel Synthetic Processes: The synthesis of N-arylpiperazines, a key step for compounds like this compound, has seen significant advancements. Traditional methods are being refined and new ones developed to improve efficiency, yield, and safety, especially for large-scale manufacturing. nih.gov
Key synthetic methods frequently cited in the literature and patents include:
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is one of the primary methods for forming the C-N bond between an aryl halide and piperazine. nih.gov
Ullmann-Goldberg Reaction: A copper-catalyzed reaction that also serves to create N-arylpiperazines. nih.gov
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is electron-deficient. nih.gov
More recent innovations focus on the direct functionalization of the piperazine ring itself, which was previously a significant challenge. Advances in C-H functionalization allow for the introduction of substituents directly onto the carbon atoms of the piperazine ring, opening up new avenues for structural diversity. mdpi.com Photoredox catalysis is an emerging powerful tool for achieving these transformations under mild conditions. mdpi.com Other novel approaches include various rearrangement reactions and multi-component reactions that can build the piperazine ring or its analogs in efficient ways. researchgate.net
Emerging Synthetic Methods for Piperazine Derivatives
| Synthetic Method | Description | Advantage | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium-catalyzed N-arylation of piperazine with aryl halides/triflates. | High functional group tolerance and broad scope. | nih.gov |
| C-H Functionalization | Direct introduction of aryl or alkyl groups onto the C-H bonds of the piperazine ring. | Access to novel structural diversity not easily made by other methods. | mdpi.com |
| Photoredox Catalysis | Use of light and a photocatalyst to enable C-C or C-N bond formation under mild conditions. | High efficiency and novel reactivity. | mdpi.com |
| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch vessels. | Improved safety, efficiency, and scalability. | mdpi.com |
| Rearrangement Reactions | Methods like the Curtius or Schmidt rearrangement to construct piperazine analogs. | Access to diverse and complex molecular architectures. | researchgate.net |
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Chromatographic Techniques for Purity and Quantification
Chromatographic methods are indispensable for separating 1-(2-(m-Tolylthio)phenyl)piperazine from impurities and for its quantification. High-resolution techniques offer the necessary sensitivity and selectivity for these tasks.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylpiperazine derivatives. nih.gov When coupled with a Ultraviolet (UV) detector, it allows for the quantification of this compound by measuring its absorbance at a specific wavelength. The aromatic rings in the molecule provide strong chromophores, making UV detection a sensitive method.
For unequivocal identification and structural confirmation, HPLC is often coupled with High-Resolution Mass Spectrometry (HR-MS). nih.govmdpi.com This powerful combination, often referred to as LC-HRMS, provides highly accurate mass measurements of the parent compound and its fragments, which is critical for confirming the elemental composition and identifying unknown impurities. mdpi.com Techniques like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass analyzers offer the high resolution and mass accuracy required for this purpose. mdpi.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. nih.govnih.govimrpress.com
A typical HPLC-HRMS analysis would involve the following steps:
Separation of the compound on a reversed-phase column.
Detection by the UV detector for initial quantification.
Ionization of the eluted compound, typically using Electrospray Ionization (ESI).
Detection by the HR-MS analyzer to obtain an accurate mass and fragmentation pattern. pensoft.net
The data obtained is invaluable for purity assessment and stability studies of this compound.
Table 1: Illustrative HPLC-HRMS Parameters for Analysis of this compound
| Parameter | Typical Setting | Purpose |
| HPLC System | UHPLC/HPLC | Separation of the analyte from impurities. |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation of moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with formic acid) | To achieve optimal separation of compounds with varying polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | To ensure efficient separation and ionization. |
| UV Detector | Diode Array Detector (DAD) | To monitor the elution of the compound and impurities at multiple wavelengths. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the piperazine (B1678402) nitrogen atom. |
| Mass Analyzer | Q-ToF or Orbitrap | Provides high mass accuracy (<5 ppm) for confident identification. |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS | To detect all ions and to fragment selected ions for structural information. pensoft.net |
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter. RP-HPLC provides a rapid and reliable method for estimating the lipophilicity of compounds like this compound. ptfarm.plnih.gov In this method, the retention time of the compound on a nonpolar stationary phase (like C18) is measured using a series of mobile phases with varying organic modifier concentrations. nih.govmdpi.com
The capacity factor (k) is calculated from the retention time, and by extrapolating the logarithm of the capacity factor (log k) to a 100% aqueous mobile phase, the lipophilicity index (log k₀) is obtained. nih.gov This value is well-correlated with the log P value determined by the traditional shake-flask method. nih.gov This technique is instrumental in early drug discovery for predicting the absorption and distribution properties of a molecule.
Table 2: Typical Conditions for RP-HPLC Lipophilicity Determination
| Parameter | Condition |
| Stationary Phase | Octadecyl (C18) silica |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixtures in various proportions |
| Elution | Isocratic elution for each mobile phase composition |
| Detection | UV at a suitable wavelength |
| Calculated Parameter | Capacity factor (k) for each mobile phase composition |
| Derived Value | Lipophilicity index (log k₀) from the y-intercept of the plot of log k versus the percentage of organic modifier |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. researchgate.netnih.gov For this compound, both ¹H-NMR and ¹³C-NMR spectra provide a wealth of information.
¹H-NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the two phenyl rings and the protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on both the phenylthio and the phenylpiperazine moieties. The piperazine protons would likely appear as complex multiplets. researchgate.net
¹³C-NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern, and the signals for the piperazine carbons would be found in the aliphatic region. researchgate.netlew.ro
To make unambiguous assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. researchgate.netnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons | ~6.8 - 7.5 | ~115 - 150 | Complex multiplet patterns due to coupling. |
| Piperazine Protons (N-CH₂) | ~3.0 - 3.3 | ~50 - 55 | Signals adjacent to the phenyl ring will be shifted downfield. |
| Piperazine Protons (N-CH₂) | ~2.9 - 3.1 | ~45 - 50 | Signals adjacent to the NH group. |
| Methyl Protons (-CH₃) | ~2.3 | ~21 | A singlet peak. |
| NH Proton | Broad singlet | - | Chemical shift can vary depending on solvent and concentration. |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nicoletcz.cz The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. This non-destructive technique is excellent for a quick confirmation of the presence of key functional groups. nih.govnih.gov
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Secondary amine (piperazine) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2800 - 3000 | C-H Stretch | Aliphatic (piperazine and methyl) |
| 1580 - 1600 | C=C Stretch | Aromatic ring |
| 1450 - 1500 | C=C Stretch | Aromatic ring |
| 1200 - 1300 | C-N Stretch | Aryl-amine |
| 1000 - 1200 | C-S Stretch | Thioether |
| 690 - 900 | C-H Bending | Aromatic (out-of-plane) |
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry would provide a highly accurate mass of the molecular ion ([M+H]⁺), which can be used to confirm its molecular formula (C₁₇H₂₀N₂S).
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern would be characteristic of the molecule, showing losses of fragments of the piperazine ring and cleavage of the thioether bond. This information is crucial for confirming the identity of the compound and for identifying related impurities and metabolites. nih.gov
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Ion | Proposed Fragment |
| 285.13 | [M+H]⁺ | Protonated molecular ion |
| 211.08 | [M - C₄H₉N + H]⁺ | Loss of a portion of the piperazine ring |
| 199.08 | [M - C₅H₁₁N₂ + H]⁺ | Cleavage within the piperazine ring |
| 176.11 | [C₁₁H₁₆N₂]⁺ | Phenylpiperazine fragment |
| 123.04 | [C₇H₇S]⁺ | Tolylthio fragment |
Physico-Chemical Descriptors Measurement and Correlation with Biological Activity
The biological activity of a compound is intricately linked to its physico-chemical properties. In the realm of drug discovery and development, understanding this relationship is paramount for the rational design of more potent and selective molecules. For arylpiperazine derivatives, including this compound, quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating the influence of various physico-chemical descriptors on their interaction with biological targets. These descriptors typically fall into three main categories: lipophilic, electronic, and steric parameters.
Lipophilicity , often expressed as the logarithm of the partition coefficient (log P), governs the ability of a compound to traverse cellular membranes and is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Research on a series of long-chain arylpiperazines has demonstrated that their lipophilicity, along with other parameters, significantly influences their affinity for various receptors.
Electronic parameters , such as the Hammett constant (σ), describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. These electronic effects can modulate the pKa of the piperazine nitrogen and influence key interactions with receptor binding sites, such as hydrogen bonding and electrostatic interactions. QSAR studies on arylpiperazine derivatives have often revealed a strong correlation between electronic descriptors and biological activity. For instance, the presence of electron-withdrawing or electron-donating groups at specific positions on the phenyl ring can drastically alter receptor affinity and selectivity.
Steric parameters , like molar refractivity (MR) and Taft's steric parameter (Es), quantify the size and shape of substituents. These descriptors are crucial as the steric bulk of a substituent can either promote or hinder the optimal binding of the ligand to its receptor. A well-fitting substituent can enhance binding affinity through favorable van der Waals interactions, while an overly bulky group can cause steric clashes, thereby reducing activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful in mapping the steric and electrostatic fields around a molecule and correlating them with biological activity. Such analyses on arylpiperazine derivatives have provided detailed insights into the spatial requirements of their receptor binding pockets. nih.gov
The interplay of these physico-chemical descriptors is often complex and non-linear. Therefore, multiparameter QSAR models are typically developed to capture the combined influence of lipophilicity, electronics, and sterics on the biological activity of arylpiperazine compounds. These models are not only descriptive but also predictive, enabling the design of novel analogues with potentially improved therapeutic profiles.
Below are data tables from studies on related arylpiperazine derivatives, illustrating the correlation between their physico-chemical properties and biological activities at various receptors. While specific data for this compound is not publicly available in this format, the principles derived from these related compounds are directly applicable.
Table 1: Physico-Chemical Descriptors and Dopamine (B1211576) D2/D3 Receptor Affinities of Substituted Phenylpiperazine Derivatives
This table showcases how variations in substituents on the phenyl ring influence key physico-chemical properties and, consequently, the binding affinity for dopamine D2 and D3 receptors. The data is compiled from a study on [4-(4-Carboxamidobutyl)]-1-arylpiperazines. acs.org
| Compound | Substituent (R) | cLogP | Molar Refractivity (MR) | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |
|---|---|---|---|---|---|
| 1 | H | 2.5 | 85.2 | 150 | 1.2 |
| 2 | 2-CH3 | 3.0 | 90.4 | 250 | 2.5 |
| 3 | 3-CH3 | 3.1 | 90.4 | 180 | 1.5 |
| 4 | 4-CH3 | 3.1 | 90.4 | 120 | 1.0 |
| 5 | 2-Cl | 3.2 | 89.8 | 80 | 0.8 |
| 6 | 3-Cl | 3.3 | 89.8 | 60 | 0.6 |
| 7 | 4-Cl | 3.3 | 89.8 | 50 | 0.5 |
| 8 | 2-OCH3 | 2.4 | 92.1 | 300 | 3.0 |
| 9 | 3-OCH3 | 2.5 | 92.1 | 280 | 2.8 |
| 10 | 4-OCH3 | 2.4 | 92.1 | 260 | 2.6 |
Table 2: Correlation of Physico-Chemical Properties with 5-HT1A Receptor Affinity for a Series of Arylpiperazine Analogs
This table presents data from a QSAR study on arylpiperazine derivatives, highlighting the influence of lipophilicity (log P), electronic (Hammett's constant σ), and steric (Molar Refractivity) parameters on their binding affinity for the 5-HT1A receptor.
| Compound | Substituent | log P | Hammett Constant (σ) | Molar Refractivity (MR) | 5-HT1A Affinity (pKi) |
|---|---|---|---|---|---|
| A | H | 3.5 | 0.00 | 43.6 | 7.8 |
| B | m-Cl | 4.2 | 0.37 | 48.6 | 8.5 |
| C | p-Cl | 4.2 | 0.23 | 48.6 | 8.2 |
| D | m-CH3 | 4.0 | -0.07 | 48.2 | 8.1 |
| E | p-CH3 | 4.0 | -0.17 | 48.2 | 7.9 |
| F | m-OCH3 | 3.6 | 0.12 | 49.4 | 8.3 |
| G | p-OCH3 | 3.5 | -0.27 | 49.4 | 7.7 |
| H | m-CF3 | 4.6 | 0.43 | 48.6 | 8.9 |
| I | p-NO2 | 3.4 | 0.78 | 49.2 | 7.2 |
Q & A
Q. 1.1. What synthetic methodologies are effective for preparing 1-(2-(m-Tolylthio)phenyl)piperazine and its derivatives?
- Methodological Answer :
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting halogens (e.g., bromine) at the phenyl ring with m-tolylthio groups using thiourea derivatives under basic conditions (e.g., KCO) . Advanced derivatives often employ Buchwald-Hartwig amination or Ullmann coupling for introducing aryl/heteroaryl groups to the piperazine ring . Purification typically involves column chromatography (e.g., normal-phase silica gel with methanol/dichloromethane gradients) .
Q. 1.2. How can structural characterization of this compound be optimized?
- Methodological Answer :
Use a combination of spectroscopic techniques:- NMR : H and C NMR to confirm substitution patterns and piperazine ring conformation .
- Mass Spectrometry : ESI-MS (e.g., m/z 315.02 for [M+H]+) for molecular weight validation .
- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing effects .
Q. 1.3. What structural modifications enhance biological activity in arylpiperazine derivatives?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the aryl ring increase receptor affinity (e.g., 5-HT with Ki = 0.6 nM) .
- Linker Optimization : Ethylene or butylene linkers between piperazine and aromatic moieties improve metabolic stability .
- Scaffold Rigidity : Replacing piperazine with piperidine reduces affinity but enhances stability, requiring balanced design .
Q. 1.4. How can purity and stability of this compound be assessed?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to quantify impurities (<5% threshold) .
- TLC : Silica gel plates with iodine visualization for rapid purity checks .
- Stability Studies : Accelerated degradation under heat/light (40°C, 75% RH) to identify labile groups (e.g., sulfide oxidation) .
Advanced Research Questions
Q. 2.1. How do computational methods aid in predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HTR) using AutoDock Vina to prioritize compounds for synthesis .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic pathways .
- MD Simulations : Model membrane permeability and target engagement over nanosecond timescales .
Q. 2.2. How can contradictory data on receptor selectivity be resolved?
- Methodological Answer :
- Meta-Analysis : Compare binding assays (e.g., 5-HT vs. 5-HT) across studies using standardized radioligands (e.g., [H]-8-OH-DPAT) .
- Structural Probes : Co-crystallize derivatives with receptors to identify critical binding residues (e.g., Ser159 in 5-HT) .
- Functional Assays : Use calcium flux or cAMP inhibition to distinguish agonist/antagonist profiles .
Q. 2.3. What in vivo models are suitable for evaluating cognitive enhancement potential?
- Methodological Answer :
- Rodent Models : Morris water maze for spatial memory or forced swim tests for antidepressant activity .
- Dosing : Oral bioavailability studies (e.g., 10 mg/kg in rats) with plasma LC-MS monitoring .
- Safety Profiling : Assess CNS penetration via BBB permeability assays and off-target effects using CEREP panels .
Q. 2.4. How can hazardous intermediates in synthesis be managed?
- Methodological Answer :
- Safety Protocols : Use fume hoods and PPE for handling corrosive reagents (e.g., 4-chlorobenzyl bromide) .
- Alternative Routes : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures for greener synthesis .
- Real-Time Monitoring : In-line FTIR or Raman spectroscopy to detect exothermic reactions early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
